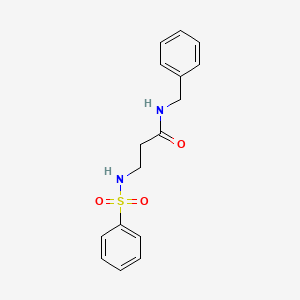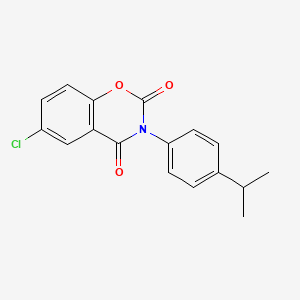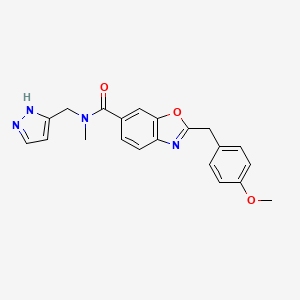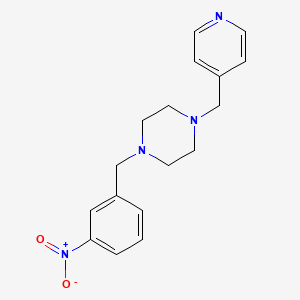![molecular formula C20H22N2O2 B5672270 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5672270.png)
2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” is a compound that may exhibit a range of interesting chemical and pharmacological properties due to the presence of the methoxyphenyl and methyl-indolyl groups in its structure. These functionalities suggest potential interactions with biological systems, making such molecules subjects of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds structurally related to “2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” typically involves multi-step organic reactions, starting from readily available substrates such as p-tolylmethylamine or N-methylaniline, leading to intermediates that are further functionalized to achieve the target molecule. For example, Prabhakaran et al. (2006) describe a labeling process that could be adapted for synthesizing similar compounds, involving a [11C]-methylation step indicative of potential radio-labeling applications for imaging studies (Prabhakaran et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized using various analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the conformation, bonding, and overall geometry of the molecule, which are critical for understanding its reactivity and interactions with biological targets. Robin et al. (2002) demonstrated the use of such techniques for closely related compounds, shedding light on the molecular conformation that could influence biological activity (Robin et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of “2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” could be inferred from studies on similar molecules, which often involve interactions with nucleophiles or electrophiles, depending on the functional groups present. Such reactions could lead to a variety of derivatives, offering a pathway to a broad range of pharmacologically active compounds. For instance, compounds with the acetamide group have been shown to undergo hydrolysis, reduction, and conjugation reactions that modify their physical and chemical properties (Coleman et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of chemical compounds. These properties are determined by the molecular structure and can significantly affect the compound's behavior in biological systems or industrial applications. Studies like those conducted by Zhong-cheng and Wan-yin (2002) on similar compounds can provide valuable insights into how structural features affect physical properties (Zhong-cheng & Wan-yin, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form specific interactions with biological molecules, define the potential uses of “2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” in research and development. For example, the study by Sharma et al. (2018) on the docking analysis of similar compounds provides insights into how such molecules might interact with biological targets, suggesting avenues for drug development (Sharma et al., 2018).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-17(18-5-3-4-6-19(18)22-14)11-12-21-20(23)13-15-7-9-16(24-2)10-8-15/h3-10,22H,11-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXOWJMICQRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)

![2-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5672237.png)


![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]isonicotinamide hydrochloride](/img/structure/B5672287.png)
![1-methyl-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5672295.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5672303.png)